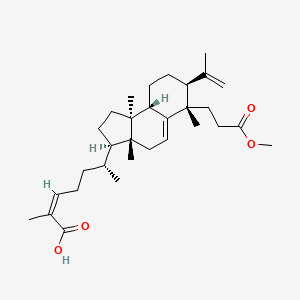

Kadsuric acid 3-Me ester

Description

Properties

IUPAC Name |

(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-20(2)23-12-13-26-25(29(23,5)17-16-27(32)35-8)15-19-30(6)24(14-18-31(26,30)7)21(3)10-9-11-22(4)28(33)34/h11,15,21,23-24,26H,1,9-10,12-14,16-19H2,2-8H3,(H,33,34)/b22-11-/t21-,23+,24-,26-,29+,30-,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLYXLDQSXMKSE-ABXAZKELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)OC)C(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Kadsuric Acid 3-Me Ester: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid 3-Me ester, a notable triterpenoid (B12794562), has been identified from the plant kingdom, specifically from the species Kadsura longipedunculata. This technical guide provides an in-depth overview of its natural source and a detailed methodology for its isolation, catering to the needs of researchers and professionals in the field of natural product chemistry and drug development. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans (B1203133) and triterpenoids, with Kadsura longipedunculata being a prominent species utilized in traditional medicine.

Natural Source: Kadsura longipedunculata

This compound is naturally present in the stems of Kadsura longipedunculata, an evergreen climbing shrub found predominantly in the southwest provinces of China. This plant has a history of use in folk medicine for treating a variety of ailments. The primary bioactive constituents of Kadsura species are lignans and triterpenoids, which have garnered significant scientific interest for their diverse pharmacological activities.

Experimental Protocols: Isolation of Triterpenoids from Kadsura longipedunculata

The following is a detailed protocol for the isolation of triterpenoid acids from the stems of Kadsura longipedunculata, based on established phytochemical methodologies. While this protocol is comprehensive for the general isolation of triterpenoids from this source, the specific fraction containing this compound would be identified through subsequent analytical techniques.

Plant Material Collection and Preparation

-

Plant Material: Stems of Kadsura longipedunculata are collected from its natural habitat.

-

Preparation: The collected stems are air-dried and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature.

-

Procedure: The extraction is typically carried out by maceration or Soxhlet extraction for a sufficient period to ensure exhaustive extraction of the chemical constituents. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The triterpenoid acids are expected to be concentrated in the less polar fractions.

Chromatographic Purification

-

Column Chromatography: The fraction enriched with triterpenoids is subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is used as the adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100) is a common choice.

-

-

Fraction Collection: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify the fractions containing the compounds of interest.

-

Stationary Phase: Silica gel GF254 plates.

-

Mobile Phase: A suitable solvent system, such as petroleum ether-ethyl acetate in various ratios (e.g., 8:2, 7:3 v/v), is used for development.

-

Visualization: The developed TLC plates are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing agent, such as 10% sulfuric acid in ethanol (B145695) followed by heating.

-

-

Further Purification: Fractions showing similar TLC profiles are combined and may require further purification using techniques like preparative TLC or repeated column chromatography with different solvent systems to isolate pure compounds.

Quantitative Data

The yield of specific triterpenoids, including this compound, can vary depending on the plant source, collection time, and the efficiency of the extraction and isolation procedures. The following table presents a hypothetical representation of data that would be collected during such an isolation process.

| Parameter | Value |

| Plant Material (Stems of K. longipedunculata) | 5 kg (dry weight) |

| Crude Methanol Extract | 500 g |

| Petroleum Ether Fraction | 150 g |

| Chloroform Fraction | 100 g |

| Ethyl Acetate Fraction | 80 g |

| Purified this compound (hypothetical) | 50 mg |

| Yield (from crude extract) | 0.01% |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of triterpenoids from Kadsura longipedunculata.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the natural source and a detailed, logical protocol for the isolation of this compound from the stems of Kadsura longipedunculata. By following these established phytochemical methods, researchers can successfully isolate this and other related triterpenoids for further chemical and biological investigation. The provided workflow and data structure serve as a valuable resource for planning and executing the isolation of this promising natural product.

Kadsuric Acid 3-Me Ester: A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovery and History

The history of Kadsuric acid 3-Me ester is intrinsically linked to the phytochemical investigation of the Kadsura genus, a plant family with a rich history in traditional medicine. While the specific discovery of the 3-Me ester is not well-documented in accessible literature, the parent compound, Kadsuric acid, was first isolated from the roots and stems of Kadsura coccinea.

Subsequent research into the chemical constituents of Kadsura species has led to the isolation and characterization of numerous triterpenoids. A notable recent study by Yang et al. (2021) on Kadsura coccinea resulted in the discovery of new 3,4-seco-lanostane triterpenoid (B12794562) methyl esters, named heilaohumethylesters. This research highlights the ongoing exploration of this class of compounds and their potential therapeutic applications.

This compound is identified as a triterpenoid that can be isolated from the herbs of Kadsura longipedunculata Finet.et Gagnep[1].

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1041070-16-9 | [1] |

| Molecular Formula | C31H48O4 | [1] |

| Molecular Weight | 484.71 g/mol | [1] |

| Class | Triterpenoid | [1] |

Experimental Protocols

The following sections detail the general experimental methodologies for the isolation and structure elucidation of triterpenoid methyl esters from Kadsura species, based on the protocols described by Yang et al. (2021) for the isolation of heilaohumethylesters from Kadsura coccinea.

Isolation of Triterpenoid Methyl Esters

A general workflow for the isolation of these compounds is depicted in the following diagram.

Caption: General isolation workflow for triterpenoid methyl esters.

The dried and powdered roots of Kadsura coccinea are extracted with 80% ethanol. The resulting crude extract is then suspended in water and partitioned successively with petroleum ether, dichloromethane, ethyl acetate, and n-butanol. The dichloromethane-soluble fraction, which is enriched with triterpenoids, is subjected to multiple rounds of column chromatography, including silica gel, ODS, and Sephadex LH-20. The final purification is achieved using semi-preparative high-performance liquid chromatography (HPLC) to yield the pure triterpenoid methyl esters.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecules.

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is not available, research on related triterpenoids from Kadsura coccinea has demonstrated their potential as anti-inflammatory agents.

Anti-inflammatory Activity

Several triterpenoids isolated from Kadsura coccinea have been shown to inhibit the production of pro-inflammatory cytokines. For instance, certain heilaohuacids, which are structurally similar to Kadsuric acid, have been found to significantly inhibit the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages[2][3].

The following table summarizes the anti-inflammatory activity of representative triterpenoids from Kadsura coccinea.

| Compound | Assay | Target | IC50 (µM) | Source |

| Heilaohuacid D | IL-6 Release Inhibition | IL-6 | 8.15 | [2][3] |

| Compound 31 (a known triterpenoid) | IL-6 Release Inhibition | IL-6 | 9.86 | [2][3] |

Proposed Mechanism of Action

The anti-inflammatory effects of triterpenoids from Kadsura are thought to be mediated through the inhibition of key inflammatory signaling pathways. A plausible mechanism involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of the inflammatory response.

The following diagram illustrates a proposed anti-inflammatory signaling pathway.

Caption: Proposed anti-inflammatory mechanism of Kadsura triterpenoids.

In this proposed pathway, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling cascade. This, in turn, upregulates the expression and release of pro-inflammatory cytokines such as IL-6 and TNF-α. Triterpenoids from Kadsura are hypothesized to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of these inflammatory mediators.

Conclusion and Future Directions

This compound represents a potentially valuable natural product for drug discovery, particularly in the area of anti-inflammatory therapeutics. While specific data on this compound remains elusive, the research on its parent compound, Kadsuric acid, and other related triterpenoids from the Kadsura genus provides a strong foundation for future investigation.

Future research should focus on:

-

Definitive Isolation and Characterization: A comprehensive study to isolate and fully characterize this compound from Kadsura longipedunculata is warranted to confirm its structure and physicochemical properties.

-

Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation.

-

Biological Screening: A thorough investigation of the biological activities of this compound, including its anti-inflammatory, anti-cancer, and other potential therapeutic effects, is crucial.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be essential for its development as a therapeutic agent.

By addressing these research gaps, the full potential of this compound as a lead compound for the development of novel pharmaceuticals can be realized.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Kadsuric Acid 3-Me Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Kadsuric acid 3-Me ester, a notable triterpenoid (B12794562) isolated from Kadsura longipedunculata. This document details the experimental methodologies and spectroscopic data interpretation that are foundational to the structural determination of this natural product.

Introduction

This compound is a complex triterpenoid belonging to the lanostane (B1242432) family, a class of natural products known for their diverse biological activities. Isolated from the medicinal plant Kadsura longipedunculata, this compound has garnered interest within the scientific community. The precise determination of its chemical structure is paramount for understanding its biosynthetic pathways, mechanism of action, and potential for therapeutic applications. This guide will walk through the logical workflow and key experimental techniques employed in the structural elucidation process.

Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. The general workflow for isolating this compound from Kadsura longipedunculata is as follows:

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation

-

Extraction: The dried and powdered plant material of Kadsura longipedunculata is exhaustively extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol. The fraction containing the target compound, typically the ethyl acetate fraction for triterpenoids, is collected.

-

Chromatographic Separation: The enriched fraction is subjected to multiple chromatographic steps for purification.

-

Silica Gel Column Chromatography: The fraction is first separated by column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) to yield the pure this compound.

-

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

Data Interpretation:

While the specific high-resolution mass spectrum for this compound is not publicly available in the searched literature, a hypothetical analysis would proceed as follows. The HR-ESI-MS would provide an accurate mass of the molecular ion, which is then used to calculate the elemental composition. For this compound (C₃₁H₄₈O₄), the expected monoisotopic mass is approximately 484.3552 g/mol . The observation of a molecular ion peak at or very near this value would confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is employed to piece together the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₅D₅N) in an NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: The following NMR experiments are typically conducted:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

DEPT (Distortionless Enhancement by Polarization Transfer)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Logical Flow of NMR Data Interpretation:

Caption: Logical workflow for NMR-based structure elucidation of this compound.

Spectroscopic Data Tables:

Although the specific, published NMR data for this compound could not be located in the performed searches, the following tables represent the type of data that would be generated and are based on the known structure and typical chemical shifts for similar triterpenoids.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 7 | 5.40 | t | 3.5 |

| ... | ... | ... | ... |

| 18-H₃ | 0.78 | s | |

| 19-H₃ | 1.05 | s | |

| 21-H₃ | 0.92 | d | 6.5 |

| ... | ... | ... | ... |

| 3-OCH₃ | 3.65 | s |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 38.5 | CH₂ |

| 2 | 27.8 | CH₂ |

| 3 | 80.5 | CH |

| 4 | 39.0 | C |

| 5 | 55.8 | CH |

| ... | ... | ... |

| 26 | 170.1 | C |

| 28 | 28.0 | CH₃ |

| 29 | 16.5 | CH₃ |

| 30 | 25.0 | CH₃ |

| 3-OCH₃ | 51.5 | CH₃ |

Final Structure Confirmation

The combination of data from mass spectrometry and the various NMR experiments allows for the unambiguous assembly of the planar structure of this compound. The relative stereochemistry is then determined by analyzing the NOESY correlations, which reveal through-space proximities between protons. The final elucidated structure is a culmination of this comprehensive spectroscopic analysis.

Conclusion

The chemical structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Through careful isolation, purification, and detailed spectroscopic analysis, particularly with HR-ESI-MS and a suite of 1D and 2D NMR experiments, the complete molecular architecture of this complex natural product can be confidently determined. This foundational knowledge is indispensable for further research into its biological properties and potential as a therapeutic agent.

The Enigmatic Pathway to Kadsuric Acid 3-Me Ester: A Technical Guide to its Biosynthesis in Kadsura longipedunculata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuric acid, a lanostane-type triterpenoid (B12794562) isolated from Kadsura longipedunculata, and its derivatives have garnered significant interest for their potential pharmacological activities. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of a key derivative, Kadsuric acid 3-Me ester. While the complete enzymatic cascade remains to be fully elucidated in K. longipedunculata, this document synthesizes current knowledge on triterpenoid biosynthesis to construct a robust hypothetical pathway. We present detailed experimental protocols for pathway elucidation, from gene discovery to functional characterization of enzymes. Furthermore, this guide includes representative quantitative data from related pathways to serve as a benchmark for future research and visualizes the complex biological processes through detailed diagrams, offering a comprehensive resource for researchers aiming to unravel the biosynthesis of this promising natural product.

Introduction to Triterpenoid Biosynthesis in Kadsura

The genus Kadsura is a rich source of structurally diverse triterpenoids, which are synthesized via the isoprenoid pathway. The biosynthesis of these complex molecules begins with the cyclization of 2,3-oxidosqualene (B107256). In plants, this cyclization is primarily catalyzed by cycloartenol (B190886) synthase to produce cycloartenol, the precursor to phytosterols. However, many plants, likely including Kadsura longipedunculata, also possess lanosterol (B1674476) synthase (LAS), which converts 2,3-oxidosqualene to lanosterol, the foundational scaffold for a vast array of bioactive triterpenoids, including Kadsuric acid.[1][2] Subsequent modifications of the lanosterol backbone by enzymes such as cytochrome P450 monooxygenases (CYPs) and methyltransferases lead to the incredible diversity of triterpenoids observed in this genus.

Proposed Biosynthetic Pathway of this compound

Based on the structure of Kadsuric acid and established principles of triterpenoid biosynthesis, a putative pathway for this compound in Kadsura longipedunculata is proposed (Figure 1). This pathway involves a series of enzymatic reactions, including cyclization, oxidation, ring cleavage, and methylation.

Pathway Steps:

-

Formation of the Lanostane (B1242432) Skeleton: The pathway is initiated by the cyclization of 2,3-oxidosqualene to lanosterol, catalyzed by lanosterol synthase (LAS) .[3]

-

Oxidative Modifications: The lanosterol backbone undergoes a series of oxidative modifications, likely catalyzed by several cytochrome P450 monooxygenases (CYPs) . These modifications are hypothesized to include hydroxylations at specific carbon positions, preparing the molecule for subsequent ring cleavage. The CYP716 family of enzymes is known to be heavily involved in the diversification of triterpenoids in plants.[4][5]

-

Formation of the Seco-Lanostane Structure: A key step in the formation of Kadsuric acid is the oxidative cleavage of a carbon-carbon bond in the lanostane ring system, leading to a seco-lanostane intermediate. This type of reaction is also often catalyzed by CYPs.[6][7]

-

Formation of the Carboxylic Acid Group: The pathway likely proceeds through an aldehyde intermediate which is then oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH) , forming Kadsuric acid.

-

Esterification: The final step is the methylation of the carboxylic acid group at the C-3 position to form this compound. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase .

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry.

Identification of Candidate Genes

A common and effective strategy for identifying candidate genes is through transcriptome analysis of Kadsura longipedunculata tissues that actively produce this compound.

Workflow for Candidate Gene Identification:

Detailed Methodology:

-

RNA Extraction and Sequencing:

-

Collect various tissues from K. longipedunculata (e.g., leaves, stems, roots) at different developmental stages.

-

Extract total RNA using a commercially available plant RNA extraction kit.

-

Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans.

-

Annotate the assembled unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Perform differential gene expression analysis between tissues with high and low levels of this compound.

-

Conduct co-expression analysis to identify genes with expression patterns similar to known triterpenoid biosynthetic genes (e.g., lanosterol synthase).

-

Select candidate genes encoding lanosterol synthase, cytochrome P450s, aldehyde dehydrogenases, and methyltransferases for further functional characterization.

-

Functional Characterization of Candidate Enzymes

The function of candidate enzymes is typically verified through heterologous expression in a microbial host, such as Saccharomyces cerevisiae (yeast).

Workflow for Enzyme Functional Characterization:

Detailed Methodology:

-

Gene Cloning and Yeast Expression:

-

Amplify the full-length coding sequences of candidate genes from K. longipedunculata cDNA.

-

Clone the amplified genes into a suitable yeast expression vector (e.g., pYES-DEST52).

-

Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis cytochrome P450 reductase).

-

-

Enzyme Assays:

-

For in vivo assays, cultivate the engineered yeast and feed the putative substrate (e.g., lanosterol for the first CYP).

-

For in vitro assays, prepare microsomal fractions from the yeast cultures expressing the candidate enzymes.

-

Conduct enzyme assays with the microsomal fraction, the putative substrate, and necessary cofactors (e.g., NADPH for CYPs, S-adenosyl-L-methionine for methyltransferases).

-

-

Product Analysis:

-

Extract the metabolites from the yeast cultures or enzyme assays using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their retention times and mass spectra with authentic standards or by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

-

Pathway Validation in Planta

To confirm the role of the identified genes in the biosynthesis of this compound in K. longipedunculata, gene silencing techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing can be employed.[5][10] A reduction in the accumulation of this compound upon silencing or knockout of a specific gene would provide strong evidence for its involvement in the pathway.

Quantitative Data Presentation

While specific quantitative data for the biosynthesis of this compound is not yet available, the following tables provide representative data from related triterpenoid biosynthetic pathways to serve as a reference for researchers.

Table 1: Representative Kinetic Parameters of Triterpenoid Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Lanosterol Synthase | (S)-2,3-Oxidosqualene | 25 | 0.15 | Arabidopsis thaliana | [11] |

| CYP716A12 (β-amyrin C-28 oxidase) | β-amyrin | 12.5 | 0.08 | Medicago truncatula | [4] |

| CYP7A1 | Desmosterol | 0.24 | 0.002 | Human | [10] |

Table 2: Representative Yields of Heterologously Expressed Triterpenoid Biosynthetic Enzymes

| Enzyme | Expression Host | Product | Titer (mg/L) | Reference |

| β-amyrin synthase | Saccharomyces cerevisiae | β-amyrin | 150 | [12] |

| Glycyrrhetinic acid biosynthetic pathway | Saccharomyces cerevisiae | Glycyrrhetinic acid | 1.8 | [12] |

| Dehydroabietic acid biosynthetic pathway | Saccharomyces cerevisiae | Dehydroabietic acid | 4.9 | [13] |

Table 3: Representative Concentrations of Triterpenoids in Plant Tissues

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |

| Betulinic acid | Betula platyphylla | Bark | 30,000 | [14] |

| Oleanolic acid | Olea europaea | Leaf | 5,000 - 15,000 | [14] |

| Kadsuric acid | Kadsura coccinea | Stem | Not specified | [15] |

Conclusion

The biosynthesis of this compound in Kadsura longipedunculata presents a fascinating area of research with potential applications in drug development. This technical guide has outlined a plausible biosynthetic pathway, detailed the necessary experimental protocols for its elucidation, and provided representative quantitative data to guide future investigations. The workflows and methodologies described herein offer a comprehensive roadmap for researchers to identify and characterize the enzymes responsible for the synthesis of this and other valuable triterpenoids from the rich biodiversity of the plant kingdom. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of Kadsuric acid and its derivatives.

References

- 1. Studies on the mechanism of lanosterol 14 α-demethylation. A requirement for two distinct types of mixed-function-oxidase systems | Biochemical Journal | Portland Press [portlandpress.com]

- 2. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic Mechanism of Lanosterol: Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Seco-Lanostane-Type Triterpenoids from the Roots of Leplaea mayombensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two novel A-seco-rearranged lanostane triterpenoids from Abies sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Classification, biosynthesis and biological function of triterpene esters in plants: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. mdpi.com [mdpi.com]

- 10. Cytochrome P450 metabolism of the post-lanosterol intermediates explains enigmas of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lanosterol synthase in dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of Putative Diterpene Carboxylic Acid Intermediates of Triptolide in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Triterpene Carboxylic Acids as Cortisol Lowering Agents and Synthesis of Hexadeuterated Beta-Ionone | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug [frontiersin.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Kadsuric Acid 3-Me Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a triterpenoid (B12794562) natural product isolated from the medicinal plant Kadsura coccinea, has garnered interest within the scientific community. This technical guide focuses on a specific derivative, Kadsuric acid 3-Me ester, which has been identified in the literature as kadsuracoccinic acid A methyl ester. This compound belongs to a class of 3,4-seco-lanostane triterpenoids. The genus Kadsura is a well-documented source of structurally diverse lignans (B1203133) and triterpenoids, many of which exhibit significant biological activities, including anti-inflammatory, anti-HIV, and anti-tumor properties. This document provides a comprehensive overview of the available physical and chemical data, experimental protocols for isolation and biological evaluation, and a visualization of the general experimental workflow.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₄ | [1] |

| Molecular Weight | 482.7 g/mol | [1] |

| High-Resolution EIMS | m/z 482.3391 [M]⁺ (Calcd. for C₃₁H₄₆O₄, 482.3396) | [1] |

| ¹H-NMR (Ester Methyl Signal) | δH 3.65 (s) | [1] |

| ¹³C-NMR (Ester Methyl Signal) | δC 51.5 | [1] |

| ¹³C-NMR (Carboxyl Signal C-3) | δC 175.1 | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and biological evaluation of triterpenoids from Kadsura coccinea, which are applicable to this compound.

Isolation and Purification of Triterpenoids from Kadsura coccinea

A general procedure for the extraction and isolation of triterpenoids from the dried roots of Kadsura coccinea is as follows:

-

Extraction: The dried and powdered roots of Kadsura coccinea (100 kg) are subjected to reflux extraction with 80% ethanol (B145695) (2 x 2h). The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[1]

-

Chromatographic Separation: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel or other stationary phases like CHP-20P.[1]

-

Further Purification: Fractions obtained from column chromatography are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMBC, HSQC), and High-Resolution Mass Spectrometry (HRMS).[1][3]

Biological Activity Assessment

This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium.

-

Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells.[4][5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells (e.g., RAW 264.7 or cancer cell lines) are seeded in a 96-well plate at a suitable density and incubated to allow for attachment.

-

Compound Incubation: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl.[6]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.[7][8][9]

Visualizations

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates the general workflow from the plant material to the identification of bioactive compounds like this compound.

Caption: General workflow for the isolation and bioactivity screening of this compound.

Potential Anti-inflammatory Mechanism of Action

While the direct signaling pathway for this compound is not yet elucidated, triterpenoids isolated from Kadsura coccinea have been shown to inhibit inflammatory pathways. A plausible, though not yet confirmed for this specific ester, mechanism involves the inhibition of pro-inflammatory mediators.

Caption: Hypothesized anti-inflammatory mechanism via inhibition of nitric oxide production.

References

- 1. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.5.2. Nitric Oxide (NO) Inhibition Assay [bio-protocol.org]

- 5. dovepress.com [dovepress.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnopharmacology and Bioactive Compounds of Kadsura longipedunculata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura longipedunculata, a member of the Schisandraceae family, has a rich history in traditional Chinese medicine for treating a variety of ailments, including inflammatory conditions, gastrointestinal issues, and menstrual disorders.[1][2][3] Modern scientific investigation has identified a diverse array of bioactive compounds within this plant, primarily lignans (B1203133) and triterpenoids, which are responsible for its wide-ranging pharmacological effects.[1][3] This technical guide provides a comprehensive overview of the ethnopharmacology of K. longipedunculata, its key bioactive constituents, and their associated biological activities. Detailed experimental protocols for assessing these activities and diagrams of the underlying signaling pathways are presented to facilitate further research and drug development.

Traditional Uses of Kadsura longipedunculata

Historically, various parts of Kadsura longipedunculata have been utilized in folk medicine. The stems and roots are traditionally used to treat conditions such as rheumatoid arthritis, traumatic injuries, and gastrointestinal inflammation.[1][2][3] The leaves have been applied for menstrual irregularities and canker sores, while the fruit is consumed for its nutritional value.[1][2] The plant is also recognized for its ability to "activate blood and resolve stasis, promote qi circulation to relieve pain, dispel wind, and eliminate dampness" in the parlance of traditional Chinese medicine.[1]

Bioactive Compounds and Their Pharmacological Activities

Phytochemical analyses of Kadsura longipedunculata have revealed a rich chemical profile, with lignans and triterpenoids being the most prominent classes of bioactive compounds.[1][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, hepatoprotective, and antiviral effects. A summary of the quantitative data for these activities is presented in the following tables.

Quantitative Data Summary

| Compound/Extract | Cell Line(s) | IC50 Value | Reference(s) |

| Kadlongilactones C-F | A549, HT-29, K562 | 0.49-3.61 µM | |

| Essential Oil | MIA PaCa-2, HepG-2, SW-480 | 133.53, 136.96, 136.62 µg/mL |

| Compound | Assay | IC50/Inhibition Rate | Reference(s) |

| Gomisin R | Inhibition of TNF-α, IL-1β, IL-6 | Not specified | |

| Longipedunculatin B | NO Production Inhibition | 55.1% at 10 µM | [4] |

| Longipedlignan M | NO Production Inhibition | 74.9% at 10 µM | [4] |

| Longipedlignan R | NO Production Inhibition | 89.8% at 10 µM | [4] |

| Essential Oil | 5-Lipoxygenase Inhibition | 38.58 µg/mL | |

| Essential Oil | Prostaglandin E2 Inhibition | 28.82% at 25 µg/mL |

| Compound | Assay | Cell Survival Rate | Reference(s) |

| Longipedlignans F & G | APAP-induced toxicity in HepG2 | 52.2% & 50.2% at 10 µM | [4] |

| Micrandilactone I | APAP-induced toxicity in HepG2 | 53.04% at 10 µM | [4][5] |

| 22–23-diepimicrandilactone J | APAP-induced toxicity in HepG2 | 53.0% at 10 µM | [4] |

| Kadsurol C | APAP-induced toxicity in HepG2 | 48.22% at 10 µM | [4] |

| Longipedlignan M | APAP-induced toxicity in HepG2 | 50.8% at 10 µM | [4] |

| Compound | Virus | EC50 Value | Reference(s) |

| Kadlongirin B | HIV-1 | 16.0 µg/mL |

Experimental Protocols

General Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the isolation and bioactivity screening of compounds from Kadsura longipedunculata.

References

- 1. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of Kadsuric Acid and its Derivatives

Disclaimer: This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Kadsuric acid, a natural product isolated from the genus Kadsura. It is important to note that at the time of this writing, there is a significant lack of publicly available scientific literature specifically detailing the biological activities, therapeutic targets, and experimental protocols for Kadsuric acid 3-Me ester . Therefore, this document will focus on the parent compound, Kadsuric acid, and the broader therapeutic potential of compounds derived from the Kadsura genus to infer potential applications for its derivatives.

Introduction to Kadsuric Acid

Kadsuric acid is a triterpenoid (B12794562) natural product that has been isolated from plants of the Kadsura genus, notably Kadsura coccinea.[1] The Kadsura genus is a rich source of bioactive compounds, primarily lignans (B1203133) and triterpenoids, which have demonstrated a wide array of pharmacological activities. These activities include anti-inflammatory, anti-tumor, anti-HIV, and antioxidant effects, suggesting that compounds from this genus, including Kadsuric acid and its potential derivatives, hold significant promise for drug development.

Potential Therapeutic Targets of Compounds from the Kadsura Genus

Research on various species of Kadsura has led to the isolation and characterization of numerous bioactive compounds with distinct therapeutic potential. The primary classes of these compounds are triterpenoids and lignans.

Summary of Bioactive Compounds from Kadsura and Their Therapeutic Activities

| Compound Class | Specific Compounds (Examples) | Source (Species) | Reported Therapeutic Activities | Potential Therapeutic Targets |

| Triterpenoids | Heilaohuacids A-F, Kadsuric Acid | Kadsura coccinea | Anti-inflammatory (inhibition of IL-6 and TNF-α), Inhibition of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cell proliferation.[2][3] | Pro-inflammatory cytokines (IL-6, TNF-α), pathways involved in synovial cell proliferation. |

| Lignans | Kadusurain A-C, Kadsuphilin A & B | Kadsura coccinea | Anti-proliferative effects against various human tumor cell lines (A549, HCT116, HL-60, and HepG2).[4] | Cellular proliferation pathways in cancer cells. |

| Dibenzocyclooctadiene Lignans | Various | Kadsura species | Anti-cancer, anti-tumor, anti-HIV, anti-inflammatory, anti-platelet aggregation, nitric oxide (NO) production inhibitory.[5] | Key enzymes and signaling molecules in cancer, HIV replication, inflammation, and thrombosis. |

Hypothetical Signaling Pathway for the Anti-Inflammatory Action of Kadsuric Acid

Based on the known anti-inflammatory properties of triterpenoids isolated from Kadsura coccinea, which include the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, a hypothetical signaling pathway for Kadsuric acid can be proposed.[2][3] This pathway likely involves the modulation of key inflammatory signaling cascades.

Caption: Hypothetical anti-inflammatory signaling pathway of Kadsuric acid.

This proposed mechanism suggests that Kadsuric acid may exert its anti-inflammatory effects by inhibiting upstream signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway, which would in turn suppress the activation of key transcription factors like NF-κB and AP-1. This would lead to a downstream reduction in the transcription and subsequent release of pro-inflammatory cytokines.

Experimental Protocols

As previously stated, a thorough search of scientific literature did not yield specific experimental protocols for "this compound." However, for researchers interested in investigating the therapeutic potential of Kadsuric acid or its derivatives, the following general methodologies, adapted from studies on related compounds from the Kadsura genus, could be employed.

General Protocol for Assessing Anti-Inflammatory Activity

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Kadsuric acid) for a specified period before or concurrently with the inflammatory stimulus.

-

Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Analysis of Signaling Pathways: Western blotting can be used to analyze the phosphorylation status and total protein levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, JNK, ERK).

General Protocol for Assessing Anti-Cancer Activity

-

Cell Culture: A panel of human cancer cell lines relevant to the therapeutic hypothesis (e.g., lung, colon, leukemia, liver cancer cells) are cultured.

-

Cytotoxicity Assay: The anti-proliferative effects of the test compound are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. Cells are treated with a range of concentrations of the compound for 24-72 hours.

-

Mechanism of Action Studies:

-

Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide staining can be used to determine the effect of the compound on cell cycle distribution.

-

Apoptosis Assay: Apoptosis can be detected using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by Western blot analysis of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

-

Conclusion and Future Directions

While specific data on this compound is currently unavailable, the existing research on its parent compound, Kadsuric acid, and other constituents of the Kadsura genus provides a strong rationale for further investigation. The documented anti-inflammatory and anti-cancer activities of related triterpenoids and lignans suggest that Kadsuric acid and its derivatives are promising candidates for drug discovery and development.

Future research should focus on:

-

The isolation and structural elucidation of this compound.

-

In-depth in vitro and in vivo studies to determine the specific therapeutic targets and mechanisms of action of Kadsuric acid and its derivatives.

-

Structure-activity relationship (SAR) studies to optimize the therapeutic potential of these natural products.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of Kadsuric acid and its related compounds. The provided hypothetical pathways and generalized experimental protocols offer a starting point for initiating such investigations.

References

- 1. Kadsuric acid | C30H46O4 | CID 5384417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Kadsuric acid 3-Me ester from kadsuric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Kadsuric acid 3-Me ester from its parent compound, kadsuric acid. Due to the potential for steric hindrance in the complex triterpenoid (B12794562) structure of kadsuric acid, a mild and highly efficient methylation method utilizing (trimethylsilyl)diazomethane (TMS-diazomethane) is presented. This method offers high yields under gentle reaction conditions, preserving the integrity of other functional groups within the molecule.

Introduction

Kadsuric acid, a bioactive triterpenoid isolated from Kadsura species, exhibits a range of interesting pharmacological activities. The modification of its carboxylic acid moiety to the corresponding methyl ester can be a crucial step in structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, or for use as an intermediate in further chemical transformations. Standard esterification methods, such as the Fischer esterification, may be sluggish or require harsh conditions for complex molecules like kadsuric acid. The use of diazomethane (B1218177) is effective but is hampered by its extreme toxicity and explosive nature. A safer and equally effective alternative is (trimethylsilyl)diazomethane, which allows for the smooth conversion of carboxylic acids to their methyl esters in nearly quantitative yields.[1][2]

Reaction Scheme

The overall chemical transformation is the esterification of the carboxylic acid group of Kadsuric acid to a methyl ester using TMS-diazomethane in the presence of methanol (B129727).

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound using the TMS-diazomethane protocol. The data is based on typical yields and conditions reported for the methylation of complex carboxylic acids with this reagent.[2][3]

| Parameter | Value |

| Substrate | Kadsuric Acid |

| Reagent | (Trimethylsilyl)diazomethane (2.0 M in hexanes) |

| Solvent | Toluene (B28343):Methanol (3:2) |

| Reaction Temperature | Room Temperature (approx. 25 °C) |

| Reaction Time | 30 minutes |

| Molar Ratio (Substrate:Reagent) | 1 : 1.2 |

| Expected Yield | > 95% |

| Purity (post-purification) | > 98% |

Experimental Protocol

This protocol is based on established procedures for the methylation of sterically hindered and sensitive carboxylic acids using TMS-diazomethane.[1][2]

Materials:

-

Kadsuric Acid

-

(Trimethylsilyl)diazomethane (2.0 M solution in hexanes) - Caution: Toxic and potentially explosive. Handle in a well-ventilated fume hood.

-

Toluene, anhydrous

-

Methanol, anhydrous

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR tube and spectrometer

-

Mass spectrometer

Procedure:

-

Dissolution of Kadsuric Acid: In a clean, dry round-bottom flask, dissolve Kadsuric acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (3:2 v/v). A typical concentration would be around 0.1 M. Stir the solution at room temperature until the acid is completely dissolved.

-

Addition of TMS-diazomethane: Slowly add (trimethylsilyl)diazomethane (1.2 eq, 2.0 M solution in hexanes) dropwise to the stirred solution of Kadsuric acid at room temperature. A yellow color from the TMS-diazomethane should persist, indicating a slight excess of the reagent. The evolution of nitrogen gas will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Quenching the Reaction: After the reaction is complete, cautiously add a few drops of acetic acid to quench the excess TMS-diazomethane until the yellow color disappears.

-

Workup:

-

Dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for the Quantification of Kadsuric Acid 3-Me Ester

Introduction

Kadsuric acid 3-Me ester is a bioactive triterpenoid (B12794562) isolated from the medicinal plant Kadsura longipedunculata[1]. As a compound of interest in pharmaceutical and phytochemical research, accurate and reliable quantification methods are essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are based on established analytical principles for similar compounds, such as fatty acid methyl esters, and provide a strong foundation for method development and validation.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of organic molecules with a suitable chromophore. Given the structural characteristics of triterpenoids, this compound is expected to have a UV absorbance that allows for its detection and quantification.

Experimental Protocol: HPLC-UV

-

Sample Preparation:

-

Plant Material:

-

Dry the plant material (Kadsura longipedunculata) at 40-50°C and grind it into a fine powder.

-

Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as methanol (B129727) or ethanol (B145695) (e.g., 20 mL) using ultrasonication for 30 minutes, followed by maceration for 24 hours.

-

Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

Biological Matrices (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of methanol to precipitate proteins[2].

-

Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes[2].

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter.

-

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3].

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid) is recommended to ensure good separation. A starting condition could be 70:30 (Acetonitrile:Water) with a linear gradient to 95:5 over 20 minutes[3].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: To be determined by UV scan of a this compound standard (typically in the range of 200-220 nm for triterpenoids).

-

Injection Volume: 10-20 µL.

-

-

Method Validation Parameters (Hypothetical based on similar compounds):

-

Linearity: Establish a calibration curve with standard solutions of this compound (e.g., 1-100 µg/mL). A correlation coefficient (R²) of ≥ 0.999 is expected[4].

-

Accuracy (% Recovery): Spike known concentrations of the standard into the sample matrix. Expected recovery should be within 98-102%[4].

-

Precision (%RSD): Intra-day and inter-day precision should be evaluated. The relative standard deviation (%RSD) should be ≤ 2.0%[4].

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). Expected to be in the ng/mL range[4].

-

Data Presentation: HPLC-UV

| Parameter | Expected Performance | Reference |

| Linearity (R²) | ≥ 0.999 | [4] |

| Accuracy (% Recovery) | 98 - 102% | [4] |

| Precision (%RSD) | ≤ 2.0% | [4] |

| LOD | ng/mL range | [4] |

| LOQ | ng/mL range | [4] |

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for quantifying low concentrations of this compound in complex matrices.

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

Follow the same procedures as for HPLC-UV. The use of an internal standard (IS), such as a stable isotope-labeled analog if available, is highly recommended to improve accuracy and precision[5].

-

-

LC-MS/MS Conditions:

-

LC System: Standard UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point.

-

MRM Transitions: The precursor ion ([M+H]⁺ or [M+Na]⁺) and product ions need to be determined by infusing a standard solution of this compound.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

-

-

Method Validation Parameters (Hypothetical based on similar compounds):

Data Presentation: LC-MS/MS

| Parameter | Expected Performance | Reference |

| Specificity | High (MRM) | [4] |

| Linearity (R²) | ≥ 0.999 | [4] |

| Accuracy (% Recovery) | 91 - 108% | [4] |

| Precision (%RSD) | ≤ 15% | [4] |

| LOD | pg/mL - ng/mL range | [4] |

| LOQ | pg/mL - ng/mL range | [4] |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization might be necessary to increase volatility, although as a methyl ester, it may be sufficiently volatile for direct analysis.

Experimental Protocol: GC-MS

-

Sample Preparation (with Derivatization):

-

Extract the sample as described for HPLC-UV.

-

Evaporate the extract to dryness.

-

If derivatization is needed, a common approach for acidic and hydroxyl groups is silylation (e.g., using BSTFA with 1% TMCS). However, as a methyl ester, direct analysis should be attempted first.

-

For analysis as a fatty acid methyl ester (FAME), a transesterification step might be employed if starting from a crude lipid extract[5]. Add 1 mL of 2% (v/v) sulfuric acid in methanol and incubate at 60°C for 1 hour[5]. After cooling, add hexane (B92381) and water, vortex, and collect the upper hexane layer for injection[5].

-

-

GC-MS Conditions:

-

GC System: Standard gas chromatograph.

-

Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

-

Injection: Splitless or split injection, depending on the concentration.

-

Inlet Temperature: 250-280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

-

MS System: Quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

-

-

Method Validation Parameters (Hypothetical based on similar compounds):

Data Presentation: GC-MS

| Parameter | Expected Performance | Reference |

| Specificity | High (Mass Spectra) | [4] |

| Linearity (R²) | ≥ 0.99 | [4] |

| Accuracy (% Recovery) | 95 - 105% | [4] |

| Precision (%RSD) | ≤ 10% | [4] |

| LOD | ng/mL range | [4] |

| LOQ | ng/mL range | [4] |

Experimental Workflow: GC-MS Analysis

Caption: Workflow for this compound quantification by GC-MS.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Kadsuric Acid 3-Me Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro bioactivity of Kadsuric acid 3-Me ester. The protocols detailed below are foundational methods for investigating potential anti-inflammatory, anti-cancer, and anti-angiogenic properties of the compound.

Anti-inflammatory Activity Assessment

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[1] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. A luciferase reporter assay is a sensitive and widely used method to quantify NF-κB activation.[1][2][3]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed for a 96-well plate format.

Materials:

-

HEK293 or RAW264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid[1][3]

-

Renilla luciferase control plasmid (for normalization)[1]

-

Transfection reagent[1]

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin[1]

-

This compound stock solution (in DMSO)

-

NF-κB activator (e.g., TNF-α or LPS)[1]

-

Passive Lysis Buffer[1]

-

Luciferase Assay Reagent[2]

-

White, opaque 96-well plates[1]

-

Luminometer[1]

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Stimulation:

-

Cell Lysis:

-

Luciferase Assay:

-

Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate.[3]

-

Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate to a well and measure the luminescence (Signal A).[1]

-

Subsequently, inject 50-100 µL of the Renilla luciferase substrate into the same well and measure the luminescence (Signal B).[1]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity by dividing Signal A by Signal B for each well.[1]

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

-

Data Presentation:

| This compound (µM) | Normalized NF-κB Activity (RLU) | % Inhibition |

| 0 (Vehicle Control) | 0 | |

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 | ||

| Concentration 4 | ||

| Concentration 5 |

Signaling Pathway Diagram:

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Anti-Cancer Activity Assessment

Cell Viability and Proliferation

A fundamental step in identifying anti-cancer agents is to assess their ability to reduce cancer cell viability and inhibit proliferation. The MTT or MTS assay is a widely used colorimetric method for this purpose.[5]

Experimental Protocol: MTT/MTS Cell Viability Assay

This protocol is suitable for adherent cancer cell lines in a 96-well format.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HeLa)

-

Appropriate cell culture medium with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT/MTS Addition:

-

Add 10-20 µL of MTT or MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Measurement:

-

For MTT: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour at room temperature to dissolve the formazan (B1609692) crystals.

-

For MTS: The product is directly soluble.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation:

| This compound (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| Concentration 1 | |

| Concentration 2 | |

| Concentration 3 | |

| Concentration 4 | |

| Concentration 5 | |

| IC50 (µM) |

Experimental Workflow Diagram:

Caption: Workflow for determining the cytotoxic effects of this compound.

Western Blot Analysis of Apoptosis and Cell Cycle Pathways

To understand the mechanism of action, Western blotting can be used to analyze the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin D1, p21, p27).[6]

Experimental Protocol: Western Blot Analysis

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer[7]

-

SDS-PAGE gels[7]

-

PVDF or nitrocellulose membranes[8]

-

Transfer buffer[9]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies[8]

-

Chemiluminescent substrate[7]

-

Imaging system[7]

Procedure:

-

Protein Extraction:

-

Lyse treated cells with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]

-

Wash the membrane three times with TBST.[7]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again three times with TBST.[7]

-

-

Detection:

-

Data Analysis:

-

Perform densitometry analysis to quantify band intensity.

-

Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH).

-

Data Presentation:

| Treatment | Relative Protein Expression (Normalized to Loading Control) |

| Apoptosis Markers | |

| Vehicle Control | 1.0 |

| This compound | |

| Cell Cycle Markers | |

| Vehicle Control | 1.0 |

| This compound |

Anti-Angiogenic Activity Assessment

Endothelial Cell Tube Formation Assay

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The tube formation assay is a common in vitro method to assess the anti-angiogenic potential of a compound.[10]

Experimental Protocol: Tube Formation Assay

This protocol is designed for a 96-well plate format using an extracellular matrix gel.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Extracellular Matrix Gel (e.g., Matrigel)[11]

-

This compound stock solution (in DMSO)

-

Pre-chilled 96-well plate[12]

-

Inverted microscope with a camera

Procedure:

-

Plate Coating:

-

Cell Seeding and Treatment:

-

Incubation and Imaging:

-

Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.[12]

-

Monitor tube formation at different time points using an inverted microscope and capture images.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Data Presentation:

| This compound (µM) | Total Tube Length (relative to control) | Number of Junctions (relative to control) | Number of Loops (relative to control) |

| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |

| Concentration 1 | |||

| Concentration 2 | |||

| Concentration 3 |

Logical Relationship Diagram:

Caption: Logical flow of the anti-angiogenic effect of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bowdish.ca [bowdish.ca]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 10. ibidi.com [ibidi.com]

- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

Application Notes and Protocols for In Vivo Studies of Kadsuric Acid 3-Me Ester